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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for identifying the genomic targets of

cryptochromes (CRY1 and CRY2) using chromatin immunoprecipitation (ChIP) followed by

sequencing (ChIP-seq). The protocols are designed to be a robust starting point for

researchers in various fields, including circadian biology, oncology, and metabolic disorders,

where cryptochromes are emerging as key regulatory players.

Introduction to Cryptochrome ChIP
Cryptochromes (CRY1 and CRY2) are flavoproteins that play a central role in the circadian

clock and have been implicated in a wide range of physiological processes, from DNA repair to

metabolic regulation.[1][2][3] In their capacity as transcriptional regulators, CRYs can associate

with chromatin and influence the expression of target genes.[1][4][5] Identifying these direct

target genes is crucial for understanding the molecular mechanisms underlying CRY function in

both health and disease.

Chromatin immunoprecipitation (ChIP) is a powerful technique to isolate and identify the

specific genomic regions to which a protein of interest is bound.[6][7] When coupled with high-

throughput sequencing (ChIP-seq), it allows for a genome-wide map of these binding sites.

However, performing ChIP for low-abundance nuclear proteins like cryptochromes presents

unique challenges that require careful optimization of the protocol.[8][9]
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Signaling Pathways Involving Cryptochromes
Cryptochromes are core components of the transcription-translation feedback loop that drives

the circadian clock. In mammals, the heterodimeric complex of CLOCK and BMAL1 activates

the transcription of Period (Per) and Cryptochrome (Cry) genes.[3] The resulting PER and

CRY proteins then heterodimerize, translocate to the nucleus, and repress the activity of the

CLOCK-BMAL1 complex, thus closing the negative feedback loop.[10] Beyond this core loop,

CRYs interact with a multitude of other nuclear proteins, including nuclear receptors, to

modulate their transcriptional activity.

In plants, cryptochromes are blue-light photoreceptors that regulate various aspects of growth

and development.[4][11] Upon blue light activation, CRYs interact with transcription factors

such as PHYTOCHROME-INTERACTING FACTORs (PIFs) and CRYPTOCHROME-

INTERACTING BASIC-HELIX-LOOP-HELIX (CIB1) to control gene expression.[4][12][13]

Figure 1: Simplified signaling pathway of the mammalian circadian clock.

Data Presentation: Cryptochrome Target Genes
The following tables summarize quantitative data from published ChIP-seq studies identifying

direct target genes of CRY1 and CRY2. It is important to note that the specific targets and the

strength of binding can vary depending on the cell type, time of day (circadian time), and

experimental conditions.

Table 1: Summary of CRY1 and CRY2 Target Genes Identified by ChIP-seq in Mouse Liver
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Gene Protein
Circadian Time
of Peak
Binding

Putative
Function

Reference

Per1 CRY1, CRY2
CT0.4 (CRY1),

CT15.4 (CRY2)

Core clock

component
[1][3]

Per2 CRY1, CRY2
CT0.4 (CRY1),

CT15.4 (CRY2)

Core clock

component
[1][3]

Dbp CRY1, CRY2
CT0.4 (CRY1),

CT15.4 (CRY2)

Clock-controlled

output gene
[1]

Nr1d1 (Rev-

erbα)
CRY1, CRY2

CT0.4 (CRY1),

CT15.4 (CRY2)

Nuclear receptor,

clock component
[3][5]

Arntl (Bmal1) CRY1, CRY2
CT0.4 (CRY1),

CT15.4 (CRY2)

Core clock

component
[1][3]

Clock CRY1, CRY2
CT0.4 (CRY1),

CT15.4 (CRY2)

Core clock

component
[1][3]

Yap CRY1
Time-of-day

dependent

Hippo pathway

effector
[14]

Areg CRY1
Time-of-day

dependent
Growth factor [14]

Cyr61 CRY1
Time-of-day

dependent

Matricellular

protein
[14]

Table 2: Overlap of CRY2 and PIF4/5 Target Genes in Arabidopsis thaliana
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Gene Overlapping Peak
Putative Function
in Low Blue Light

Reference

ATHB2 Yes
Shade avoidance,

hypocotyl elongation
[4]

XTH33 Yes
Cell wall modification,

growth
[4]

IAA19 Yes
Auxin signaling,

growth
[12]

PIL1 Yes
Shade avoidance,

hypocotyl elongation
[12]

Experimental Protocols
This section provides a detailed protocol for performing ChIP-seq for cryptochromes. It is

optimized for mammalian cells but can be adapted for other organisms with appropriate

modifications.

Figure 2: Experimental workflow for Cryptochrome ChIP-seq.

Detailed ChIP-seq Protocol for Cryptochromes
This protocol is designed for approximately 1-10 million mammalian cells per

immunoprecipitation. For low-abundance proteins like cryptochromes, starting with a higher

cell number is recommended.[9]

Materials:

Cell Culture: Mammalian cells of interest.

Crosslinking: 37% Formaldehyde, 1.25 M Glycine.

Cell Lysis Buffers:

Lysis Buffer 1 (Cell Lysis): 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10%

glycerol, 0.5% NP-40, 0.25% Triton X-100, Protease Inhibitors.
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Lysis Buffer 2 (Nuclear Lysis): 10 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, 0.5

mM EGTA, Protease Inhibitors.

Lysis Buffer 3 (Chromatin Shearing): 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA,

0.5 mM EGTA, 0.1% Sodium Deoxycholate, 0.5% N-lauroylsarcosine, Protease Inhibitors.

Chromatin Shearing: Sonicator (e.g., Bioruptor).

Immunoprecipitation:

ChIP-validated anti-CRY1 or anti-CRY2 antibody.

Normal IgG (negative control).

Protein A/G magnetic beads.

ChIP Dilution Buffer: 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH

8.0, 167 mM NaCl.

Washing Buffers:

Low Salt Wash Buffer: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0,

150 mM NaCl.

High Salt Wash Buffer: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0,

500 mM NaCl.

LiCl Wash Buffer: 0.25 M LiCl, 1% NP-40, 1% Sodium Deoxycholate, 1 mM EDTA, 10 mM

Tris-HCl pH 8.0.

TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA.

Elution and Reverse Crosslinking:

Elution Buffer: 1% SDS, 0.1 M NaHCO3.

5 M NaCl.

RNase A.
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Proteinase K.

DNA Purification: PCR purification kit.

Procedure:

Crosslinking:

Harvest cells and resuspend in fresh media.

Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room

temperature with gentle rotation.

Quench the crosslinking by adding glycine to a final concentration of 125 mM and incubate

for 5 minutes at room temperature.

Wash cells twice with ice-cold PBS.

Cell Lysis and Chromatin Preparation:

Resuspend the cell pellet in Lysis Buffer 1 and incubate on ice for 10 minutes.

Centrifuge and resuspend the nuclear pellet in Lysis Buffer 2. Incubate on ice for 10

minutes.

Centrifuge and resuspend the nuclear pellet in Lysis Buffer 3.

Sonicate the chromatin to obtain fragments of 200-600 bp. Optimization of sonication

conditions is critical. Check fragmentation efficiency on an agarose gel.[9][15]

Immunoprecipitation:

Centrifuge the sonicated chromatin to pellet debris.

Take an aliquot of the supernatant as the "input" control.

Dilute the remaining chromatin with ChIP Dilution Buffer.

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
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Add the primary antibody (anti-CRY1, anti-CRY2, or IgG) to the pre-cleared chromatin and

incubate overnight at 4°C with rotation.

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the

antibody-protein-DNA complexes.

Washing:

Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash

Buffer, and twice with TE Buffer. Perform each wash for 5 minutes at 4°C with rotation.

Elution and Reverse Crosslinking:

Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 30

minutes with shaking.

Add 5 M NaCl to the eluate and the input sample and incubate at 65°C for at least 4 hours

(or overnight) to reverse the crosslinks.

Treat with RNase A for 30 minutes at 37°C.

Treat with Proteinase K for 2 hours at 45°C.

DNA Purification:

Purify the DNA using a PCR purification kit.

Elute the DNA in nuclease-free water.

Library Preparation and Sequencing:

Quantify the purified DNA.

Prepare sequencing libraries according to the manufacturer's instructions.

Perform high-throughput sequencing.

Data Analysis:
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Align sequenced reads to the reference genome.

Perform peak calling to identify regions of enrichment.

Annotate peaks to nearby genes.

Perform motif analysis to identify consensus binding sequences.

Integrate with transcriptomic data to identify functionally relevant target genes.[16][17][18]

Optimization for Low-Abundance Proteins like
Cryptochromes:

Starting Material: Use a higher number of cells (e.g., >10 million) to increase the yield of the

target protein-DNA complexes.[7][9]

Crosslinking: Double crosslinking with a protein-protein crosslinker like disuccinimidyl

glutarate (DSG) before formaldehyde crosslinking can improve the capture of indirect DNA-

protein interactions.[6]

Antibody Selection: Use a ChIP-validated antibody with high specificity and affinity. Test

multiple antibodies if available.

Washing Conditions: Optimize the stringency of the wash buffers to reduce background while

retaining specific binding.

Low-Input Protocols: Consider using specialized low-input ChIP-seq protocols like

ChIPmentation, which combines ChIP with Tn5 transposase-mediated library preparation, for

samples with limited cell numbers.[7][19]

Conclusion
The provided application notes and protocols offer a comprehensive resource for researchers

aiming to identify the direct genomic targets of cryptochromes. By carefully following the

optimized ChIP-seq protocol and utilizing the provided data as a reference, scientists can gain

valuable insights into the transcriptional regulatory networks governed by these crucial

circadian clock proteins. This knowledge will be instrumental in advancing our understanding of
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cryptochrome function in various biological processes and its implications for human health

and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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